1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-3-methyl-1H-pyrazol-4-yl)azo)-, disodium salt
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Overview
Description
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-3-methyl-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound. It is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-3-methyl-1H-pyrazol-4-yl)azo)-, disodium salt involves several steps. The primary synthetic route includes the diazotization of 2,5-dichloroaniline followed by coupling with 1-naphthalenesulfonic acid. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the azo compound. Industrial production methods often scale up this process, utilizing large reactors and continuous flow systems to maintain efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: The azo group can also be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions, often with nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-3-methyl-1H-pyrazol-4-yl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects primarily through its azo group. The nitrogen-nitrogen double bond can interact with various molecular targets, leading to changes in the chemical environment. In biological systems, the compound can bind to proteins and other macromolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other azo dyes and sulfonated aromatic compounds. Compared to these, 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-3-methyl-1H-pyrazol-4-yl)azo)-, disodium salt is unique due to its specific substitution pattern and the presence of both chloro and sulfo groups. This combination imparts distinct chemical and physical properties, making it particularly useful in certain applications.
Properties
CAS No. |
73287-66-8 |
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Molecular Formula |
C20H12Cl2N4Na2O6S2 |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
disodium;2-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methylpyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14Cl2N4O6S2.2Na/c1-11-17(10-26(25-11)18-8-15(22)19(9-14(18)21)33(27,28)29)24-23-16-7-6-12-4-2-3-5-13(12)20(16)34(30,31)32;;/h2-10H,1H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
WAUTYUADRMYTBU-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C=C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
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